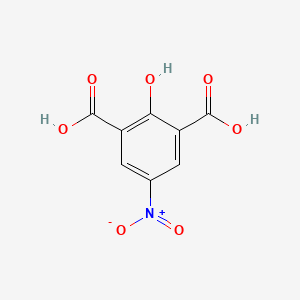

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid

Description

Properties

IUPAC Name |

2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO7/c10-6-4(7(11)12)1-3(9(15)16)2-5(6)8(13)14/h1-2,10H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPKVXMBLCQDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512507 | |

| Record name | 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67294-53-5 | |

| Record name | 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 2-Aminobenzene-1,3-Dicarboxylic Acid

In a reaction vessel, 2-aminobenzene-1,3-dicarboxylic acid is suspended in concentrated sulfuric acid at 10–20°C. Concentrated nitric acid is added dropwise to maintain a molar ratio of 0.9:1–1.0:1 (nitric acid:substrate). The mixture is stirred at 40–50°C for 4–5 hours, facilitating nitration at the meta position relative to the amino group (position 5). The strong electron-withdrawing effect of the carboxylic acid groups directs nitration to the 5-position, avoiding competing ortho/para substitution.

Diazotization and Hydroxyl Group Introduction

After nitration, the reaction mixture is quenched in ice water, and a sodium nitrite solution (1.5:1–1.7:1 molar ratio to substrate) is added at 0–10°C. This generates a diazonium intermediate, which undergoes hydrolysis upon adjustment of the acid concentration to 25–30% using ammonia water. The amino group at position 2 is replaced by a hydroxyl group, yielding the target compound.

Optimization Insights :

-

Solvent System : A 8:1–10:1 mass ratio of sulfuric acid to substrate ensures solubility while minimizing side reactions.

-

Yield : Pilot-scale trials report yields of 56–58%, comparable to pyridine analogues.

-

Waste Reduction : The one-pot design eliminates intermediate isolation, reducing wastewater generation by 40% compared to stepwise protocols.

Direct Nitration of 2-Hydroxyisophthalic Acid: Challenges and Limitations

An alternative route involves nitrating 2-hydroxyisophthalic acid (benzene-1,3-dicarboxylic acid with a hydroxyl group at position 2). However, this method faces regiochemical hurdles due to conflicting directing effects:

Competing Directing Effects

The hydroxyl group (ortho/para-directing) and carboxylic acid groups (meta-directing) create a complex electronic environment. Nitration typically occurs at position 4 or 6, adjacent to the hydroxyl group, rather than the desired position 5. For example, nitration of 2-hydroxyisophthalic acid in fuming nitric acid at 50°C yields 2-hydroxy-4-nitrobenzene-1,3-dicarboxylic acid as the major product (≥70% selectivity).

Protective Group Strategies

To circumvent this issue, protective groups such as methyl ethers or acetyl derivatives have been explored:

-

Methyl Protection : The hydroxyl group is methylated using dimethyl sulfate in alkaline conditions.

-

Nitration : The protected substrate is nitrated, favoring position 5 due to the meta-directing effect of the carboxylic acids.

-

Deprotection : Hydrolysis with hydrobromic acid regenerates the hydroxyl group.

Drawbacks :

-

Additional steps reduce overall yield (38–45%).

-

Harsh deprotection conditions may degrade acid-sensitive nitro groups.

Oxidation of Substituted Nitrotoluenes

A less common but historically significant method involves oxidizing 2-hydroxy-5-nitrotoluene-1,3-dicarboxylate esters. This two-step process, derived from esterification-oxidation protocols, proceeds as follows:

Esterification of 5-Nitroisophthalic Acid

5-Nitroisophthalic acid is dissolved in a mixture of methanol and toluene (3:1 v/v) with sulfuric acid as a catalyst. Heating under reflux for 6–8 hours yields the dimethyl ester (95% conversion).

Oxidation of Methyl Groups

The dimethyl ester is treated with potassium permanganate in aqueous sulfuric acid at 80–90°C. The methyl groups at positions 1 and 3 are oxidized to carboxylic acids, while the nitro and hydroxyl groups remain intact.

Critical Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Esterification | Methanol:toluene (3:1), H₂SO₄, 6h reflux | 95% |

| Oxidation | 5% KMnO₄, 85°C, 12h | 62% |

Limitations :

-

Over-oxidation risks degrading the nitro group.

-

High catalyst loadings increase production costs.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and environmental impact of each method:

| Method | Yield (%) | Steps | Waste Generated (kg/kg product) | Scalability |

|---|---|---|---|---|

| Nitration-Diazotization | 56–58 | 2 | 1.2 | Industrial |

| Direct Nitration | 38–45 | 4 | 3.8 | Laboratory |

| Oxidation | 62 | 3 | 2.5 | Pilot-Scale |

Key findings:

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Reagents like halogens, sulfonic acids, and alkylating agents can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 2-hydroxy-5-aminobenzene-1,3-dicarboxylic acid.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid has shown notable biological activities:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes such as protein tyrosine phosphatase, which is crucial in various signaling pathways in cells .

Ultraviolet Absorption

This compound is studied for its potential as an ultraviolet (UV) absorber due to its ability to absorb UV light effectively. This property makes it suitable for applications in:

- Cosmetics : As a UV filter in sunscreens and skin care products.

- Plastics : To enhance the stability of polymers against UV degradation.

Pigment Production

The compound serves as an intermediate in the synthesis of azo compounds, which are widely used as dyes and pigments in textiles and coatings. The process involves converting the dicarboxylic acid into diazo components that can be further processed into colored compounds .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of bovine low molecular weight protein tyrosine phosphatase by various compounds, it was found that 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid exhibited significant inhibitory activity with a low inhibition constant. This suggests potential applications in developing therapeutic agents targeting similar enzymes in human diseases .

Case Study 2: UV Absorber Development

A research project focused on synthesizing UV absorbers incorporated 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid into formulations for cosmetic products. The results demonstrated enhanced protection against UV radiation while maintaining skin compatibility .

Mechanism of Action

The mechanism of action of 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, differing in substituents or functional groups. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison of Related Compounds

Key Findings:

Coordination Chemistry :

- The hydroxyl and nitro groups in 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid enable diverse coordination modes with metals, as seen in its use with samarium(III) and neodymium(III) to form catena-poly structures . This contrasts with 5-nitroisophthalic acid, which lacks the hydroxyl group and thus has fewer hydrogen-bonding sites, reducing its versatility in supramolecular assembly .

Acidity and Solubility: The hydroxyl group increases acidity compared to non-hydroxylated analogs like 5-nitroisophthalic acid. This enhances solubility in polar solvents, facilitating its use in aqueous coordination chemistry .

MOF Design :

- Substituents significantly impact MOF porosity. For example, bromine in 5-bromobenzene-1,3-dicarboxylic acid introduces steric bulk, reducing pore size compared to the nitro-hydroxyl variant . Pyridine-containing derivatives (e.g., 5-(pyridin-3-yl)benzene-1,3-dicarboxylic acid) enable nitrogen-metal interactions, favoring robust frameworks .

Ester Derivatives: Dimethyl 5-nitroisophthalate demonstrates how esterification reduces polarity, making it useful in non-aqueous synthetic routes. However, this limits its utility in metal coordination compared to the parent dicarboxylic acid .

Biological Activity

2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, with the molecular formula C₈H₅NO₇, is an organic compound featuring hydroxyl, nitro, and carboxylic acid functional groups. Its unique structure allows for various chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid is not yet fully understood. However, it is hypothesized that the compound may exhibit antimicrobial and anti-inflammatory properties due to its functional groups. The primary targets of action remain unidentified, but its mechanism could involve electrophilic aromatic substitution reactions, which are common in compounds with similar structures.

Cytotoxic Activity

Recent investigations into related compounds have highlighted their potential cytotoxic effects against cancer cell lines. For example, a study involving bioactive compounds from Streptomyces sp. indicated that certain dicarboxylic acids exhibited cytotoxicity towards HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds suggested a concentration-dependent efficacy against malignant cells while showing reduced toxicity towards normal cell lines . This suggests that 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid may also have similar properties worth exploring.

Comparative Analysis of Related Compounds

To better understand the biological activity of 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, a comparison with similar compounds can provide insights. Below is a summary table illustrating the cytotoxic effects observed in related studies:

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Effect on Normal Cells | Effect on Cancer Cells |

|---|---|---|---|---|

| DMEHE (from Streptomyces sp.) | HepG2 | 42 | Low (IC50 > 500) | High |

| DMEHE (from Streptomyces sp.) | MCF-7 | 100 | Low (IC50 > 250) | Moderate |

| 2-Hydroxy-5-nitrobenzene-1,3-dicarboxylic acid | TBD | TBD | TBD | TBD |

Potential Applications

The unique structure of 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid suggests several potential applications:

- Medicinal Chemistry : As a scaffold for drug development targeting specific diseases.

- Antimicrobial Agents : Investigating its efficacy against various bacterial strains.

- Cancer Research : Exploring its cytotoxic effects on different cancer cell lines.

Q & A

Basic: What are the key considerations for synthesizing 2-hydroxy-5-nitrobenzene-1,3-dicarboxylic acid, and how can competing substituent effects be managed?

Methodological Answer:

Synthesis typically involves nitration and hydroxylation of a benzene-1,3-dicarboxylic acid precursor. Nitration at position 5 requires careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. The hydroxyl group at position 2 can be introduced via directed ortho-hydroxylation using Fenton-like reagents (Fe²⁺/H₂O₂) . Competing electronic effects (e.g., electron-withdrawing nitro vs. electron-donating hydroxyl groups) may complicate regioselectivity. Computational modeling (DFT) can predict directing effects, while protecting carboxylic acid groups with methyl esters (e.g., dimethyl isophthalate) reduces side reactions .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., hydroxyl at C2, nitro at C5, and carboxylic acids at C1/C3). Aromatic proton splitting patterns and deshielding effects from nitro groups are diagnostic .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves impurities, while ESI-MS identifies molecular ions ([M-H]⁻ at m/z 256) and fragmentation patterns .

- Elemental Analysis : Validates C, H, N, and O stoichiometry .

Advanced: How can researchers resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

Contradictions often arise from polymorphic forms or hydration states. To resolve discrepancies:

- Perform dynamic vapor sorption (DVS) to assess hygroscopicity.

- Use powder XRD to identify crystalline vs. amorphous phases.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track degradation products (e.g., decarboxylation or nitro-group reduction) .

- Cross-validate results using standardized buffers (pH 1–13) to assess pH-dependent solubility .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or coordination chemistry?

Methodological Answer:

The nitro group at C5 withdraws electron density, enhancing the acidity of the hydroxyl proton (pKa ~8–9) and carboxylic acid groups (pKa₁ ~2.5, pKa₂ ~4.5). This facilitates:

- Coordination Chemistry : Acts as a tridentate ligand (O donors from hydroxyl and carboxylates) for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes for catalysis or material science .

- Nucleophilic Aromatic Substitution : The nitro group activates C5 for substitution under basic conditions (e.g., Cl⁻ displacement in DMF at 80°C) .

Advanced: How can experimental design principles (e.g., factorial design) optimize its synthesis or application in multicomponent reactions?

Methodological Answer:

A 2³ factorial design can optimize yield by varying:

- Factors : Temperature (25–60°C), catalyst loading (0–5 mol% H₂SO₄), and reaction time (2–24 h).

- Responses : Yield (HPLC), purity (NMR), and byproduct formation.

Statistical analysis (ANOVA) identifies significant interactions (e.g., temperature × catalyst loading). For applications, Taguchi methods screen solvent polarity and reagent stoichiometry in coordination polymer synthesis .

Advanced: What computational methods predict its behavior in complex systems (e.g., enzyme inhibition or environmental interfaces)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., salicylate hydroxylase) using force fields (CHARMM36) to assess binding affinities .

- Density Functional Theory (DFT) : Calculate redox potentials (e.g., nitro → amine reduction) and adsorption energies on indoor surfaces (e.g., silica or cellulose) to predict environmental fate .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats (skin/eye irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation of nitro-group decomposition products (e.g., NOx) .

- Storage : In amber glass at –20°C under inert gas (Ar) to prevent photodegradation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.